molecular formula C9H7NO2S B1615030 3-Acetylbenzo[d]thiazol-2(3H)-one CAS No. 51360-57-7

3-Acetylbenzo[d]thiazol-2(3H)-one

Cat. No. B1615030
CAS RN: 51360-57-7
M. Wt: 193.22 g/mol
InChI Key: PRMLFIZLUYYHCS-UHFFFAOYSA-N
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Description

3-Acetylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound with a molecular formula C11H7NO2S. It is a yellowish powder with a melting point of 230-232°C. This compound is used in various scientific research applications due to its unique properties.

Scientific Research Applications

Binding and Interaction Studies

  • The binding characteristics of thiadiazole derivatives, including 3-Acetylbenzo[d]thiazol-2(3H)-one, with human serum albumin have been studied to understand their pharmacokinetic mechanisms. These studies provide insights into the drug's distribution, metabolism, and excretion processes, which are crucial for drug design and development (Karthikeyan et al., 2017).

Anticancer and Antitumor Activities

  • Novel derivatives of this compound have been synthesized and evaluated for their anticancer potency against various cancer cell lines. Some compounds have shown significant anticancer activity, highlighting the potential of these derivatives in developing new anticancer agents (Turan-Zitouni et al., 2018).

Molecular and Structural Analysis

  • Theoretical investigations, including HOMO-LUMO gap and global reactivity descriptor studies, have been conducted on this compound and its derivatives. These studies provide valuable insights into the electronic properties and stability of these compounds, which are essential for understanding their reactivity and interaction with biological targets (Miar et al., 2021).

Synthesis and Biological Evaluation

  • A variety of this compound-based compounds have been synthesized and biologically evaluated for their potential as therapeutic agents. These studies have led to the identification of compounds with promising biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties (Bolakatti et al., 2020).

properties

IUPAC Name

3-acetyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-6(11)10-7-4-2-3-5-8(7)13-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMLFIZLUYYHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351020
Record name 3-ACETYL-2-BENZOTHIAZOLONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51360-57-7
Record name 3-ACETYL-2-BENZOTHIAZOLONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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